molecular formula C8H19Cl2N2O5P B12952852 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid dihydrochloride

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid dihydrochloride

Cat. No.: B12952852
M. Wt: 325.12 g/mol
InChI Key: UIUOMVSMGVHIFH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid dihydrochloride typically involves the reaction of piperazine derivatives with phosphonic acid groups. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:

    Starting Materials: Piperazine and phosphonic acid derivatives.

    Reaction Conditions: The reaction is usually carried out in a solvent such as water or ethanol, under controlled temperature and pH conditions.

    Purification: The product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the phosphonic acid group.

    Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:

    Piperazine-2-carboxylic acid: A related compound with similar structural features but lacking the phosphonic acid group.

    3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid: Another similar compound with slight variations in the functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H19Cl2N2O5P

Molecular Weight

325.12 g/mol

IUPAC Name

4-(3-phosphonopropyl)piperazine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C8H17N2O5P.2ClH/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15;;/h7,9H,1-6H2,(H,11,12)(H2,13,14,15);2*1H

InChI Key

UIUOMVSMGVHIFH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O.Cl.Cl

Origin of Product

United States

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